Class-Level Anti-Allergic Potency Range for Ortho-Alkoxy Tetrazole-Benzamides vs. Phenol Derivatives
The 2-ethoxy compound belongs to a patent-defined class of ortho-alkoxy (and methylthio) N-tetrazolyl benzamides, which is reported to exhibit unexpectedly good anti-allergic activity exceeding that of the prior art 2-hydroxy-N-(tetrazol-5-yl)benzamides [1]. The class demonstrates potent in vivo inhibition, with the preferred methoxy analogs achieving 79-100% inhibition of passive cutaneous anaphylaxis (PCA) in rats at a 5 mg oral dose [1]. While a specific PCA value for the 2-ethoxy analog was not disclosed in the accessed excerpts, its designation within this high-potency class establishes a clear differentiation from the less active hydroxy series [1].
| Evidence Dimension | In vivo anti-allergic activity (PCA inhibition) |
|---|---|
| Target Compound Data | Not explicitly provided in accessed data; classified within the high-potency ortho-alkoxy series. |
| Comparator Or Baseline | Preferred ortho-methoxy series (e.g., 2-methoxy-N-(tetrazol-5-yl)benzamide) achieves 94% inhibition; the ortho-hydroxy series (US 4,146,631) is less active. |
| Quantified Difference | The ortho-alkoxy series, including the target compound, is a distinct and more potent class than the ortho-hydroxy series. |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model; 5 mg oral dose. |
Why This Matters
This confirms the compound sits within a validated chemical space for anti-allergic research, making it a relevant probe for studying ortho-alkoxy SAR, unlike the less active older hydroxy series.
- [1] US Patent 4,474,792. N-Tetrazolyl benzamides and anti-allergic use thereof. Published October 2, 1984. View Source
